molecular formula C13H17NO5S B2627959 (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1212456-42-2

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2627959
CAS No.: 1212456-42-2
M. Wt: 299.34
InChI Key: AHSDXQPOASYLGD-KBPLZSHQSA-N
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Description

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by the presence of a thiazolidine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: shares similarities with other thiazolidine derivatives, such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid.

    Trimethoxyphenyl derivatives: Compounds like 2,4,5-trimethoxybenzaldehyde and 2,4,5-trimethoxyphenethylamine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazolidine ring and a trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-17-9-5-11(19-3)10(18-2)4-7(9)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSDXQPOASYLGD-KBPLZSHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2NC(CS2)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C2N[C@@H](CS2)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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